N-(1,3-benzothiazol-2-yl)tricyclo[4.3.1.1^{3,8}]undecane-1-carboxamide
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Description
“N-(1,3-benzothiazol-2-yl)tricyclo[4.3.1.1^{3,8}]undecane-1-carboxamide” is a complex organic compound that contains a benzothiazole moiety and a tricyclo[4.3.1.1^{3,8}]undecane moiety . Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiprotozoal, and anticancer properties .
Synthesis Analysis
The synthesis of similar benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Future Directions
The future directions for research on “N-(1,3-benzothiazol-2-yl)tricyclo[4.3.1.1^{3,8}]undecane-1-carboxamide” could include further exploration of its synthesis, characterization, and potential biological activities. Given the wide range of activities exhibited by benzothiazole derivatives, this compound could be a promising candidate for further study .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)tricyclo[4.3.1.13,8]undecane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c22-17(21-18-20-15-3-1-2-4-16(15)23-18)19-9-12-5-6-13(10-19)8-14(7-12)11-19/h1-4,12-14H,5-11H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVTYOSSRCQQEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3CC1CC(C2)(C3)C(=O)NC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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